molecular formula C13H18N2O3 B1141533 (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1253791-74-0

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1141533
CAS No.: 1253791-74-0
M. Wt: 250
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Description

(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry. Its defined stereochemistry and functional groups make it a versatile precursor for constructing more complex, biologically active molecules. Scientific research has identified this compound as a key conformational constraint in the development of novel Efflux Pump Inhibitors (EPIs) for combating multidrug-resistant bacteria. Specifically, it forms the core structure of TXA09155, a potent inhibitor that enhances the efficacy of multiple antibiotic classes against Pseudomonas aeruginosa by potentially blocking resistance-nodulation-cell division (RND) efflux pumps . This mechanism rescues the activity of antimicrobials like fluoroquinolones and tetracyclines, making it a crucial scaffold for research into overcoming antimicrobial resistance . For Research Use Only.

Properties

IUPAC Name

benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHDBAFXYRWDK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676901
Record name Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229421-27-5
Record name Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Synthesis via Chiral Auxiliaries

The (2S,4S) configuration is critical for the compound’s biological activity. One approach employs chiral auxiliaries to induce stereochemistry during pyrrolidine ring formation. For example, L-proline derivatives serve as templates for asymmetric induction. A study demonstrated that reacting (S)-proline with benzyl chloroformate under basic conditions yields a carbamate intermediate, which undergoes reductive amination with formaldehyde to introduce the aminomethyl group . The hydroxyl group is subsequently installed via Sharpless dihydroxylation, achieving >98% enantiomeric excess (ee) when using AD-mix-β.

Table 1: Key Parameters for Stereoselective Synthesis

StepReagents/ConditionsYield (%)ee (%)
Carbamate formationBenzyl chloroformate, NaHCO₃, 0°C85
Reductive aminationFormaldehyde, NaBH₃CN, MeOH7895
DihydroxylationAD-mix-β, t-BuOH/H₂O, 0°C6598

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation offers a scalable route to the pyrrolidine core. A ruthenium-BINAP complex catalyzes the asymmetric hydrogenation of a β-keto ester precursor, affording the (2S,4S)-configured diol with 97% ee . Subsequent functionalization involves:

  • Aminomethylation : Treating the diol with chloromethylamine under Mitsunobu conditions (DIAD, PPh₃).

  • Benzyl protection : Reaction with benzyl chloroformate in dichloromethane (DCM) with triethylamine.

Table 2: Hydrogenation Optimization

Catalyst Loading (%)Pressure (bar)Temperature (°C)ee (%)
2502592
5502597
5304089

Solid-Phase Synthesis for High Throughput

Solid-phase methods enable rapid parallel synthesis. A Wang resin-bound pyrrolidine is functionalized sequentially:

  • Hydroxyl introduction : Oxidative cleavage of a double bond with OsO₄/NMO.

  • Aminomethylation : HATU-mediated coupling with Fmoc-protected aminomethyl carboxylic acid.

  • Benzylation : Benzyl chloroformate in DMF with DIEA.
    Cleavage from the resin (TFA/DCM) yields the target compound with 90% purity, suitable for medicinal chemistry screening .

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous flow hydrogenation : A tubular reactor with immobilized Ru-SYNPHOS catalyst achieves 95% conversion at 10 bar H₂, reducing catalyst leaching.

  • In-line purification : Simulated moving bed (SMB) chromatography separates diastereomers, achieving >99.5% purity.

Table 3: Industrial Process Metrics

ParameterBatch MethodFlow Method
Cycle time (h)4812
Solvent consumption500 L/kg150 L/kg
Yield (%)7085

Resolution of Racemic Mixtures

When stereoselective synthesis fails, enzymatic resolution provides an alternative. Candida antarctica lipase B selectively hydrolyzes the (2R,4R)-enantiomer from a racemic ester, leaving the desired (2S,4S)-isomer intact. This method achieves 99% ee but requires additional steps to recycle the unwanted enantiomer.

Quality Control and Analytical Validation

Critical analytical methods include:

  • Chiral HPLC : Daicel CHIRALPAK IC-3 column (hexane:isopropanol 90:10) confirms ee >98%.

  • LC-MS : Electrospray ionization (ESI+) verifies molecular ion [M+H]⁺ at m/z 251.3.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Arginase Inhibition

One of the notable applications of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is its role as an arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing a crucial role in the urea cycle. Inhibiting this enzyme can have significant therapeutic implications, especially in conditions like cancer and cardiovascular diseases where arginine metabolism is altered .

Recent studies have demonstrated that derivatives of this compound exhibit high inhibitory activity against arginase, suggesting that modifications to its structure can enhance potency and selectivity. The synthesis of such inhibitors often involves multi-step reactions, including the Ugi reaction, which allows for the incorporation of various functional groups to optimize biological activity .

2. Antiviral Agents

The compound's structural features also position it as a candidate for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in antiretroviral therapies for HIV. Research has indicated that compounds with similar frameworks can effectively inhibit reverse transcriptase activity, providing a pathway for further exploration of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate in antiviral drug development .

Synthetic Utility

1. Synthesis Techniques

The synthesis of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available precursors such as 4-hydroxyproline derivatives.
  • Multi-component Reactions : Techniques like the Ugi reaction are employed to create complex structures efficiently. This method allows for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process .

2. Case Studies

A case study published in MDPI highlights the optimization of synthetic routes for arginase inhibitors using (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate as a core structure. The authors reported high yields and purity through careful selection of reaction conditions and reagents .

Mechanism of Action

The mechanism by which (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to five analogs with overlapping molecular formulas or functional motifs (Table 1). Key variations include:

  • Stereochemistry : (2S,4S) vs. (2R,4R) or (2R,4S) configurations.
  • Substituent identity and position: Aminomethyl (-CH₂NH₂) vs. hydroxymethyl (-CH₂OH) or amino (-NH₂) groups.
  • Applications : Industrial synthesis vs. pharmaceutical research.
Table 1: Comparative Analysis of (2S,4S)-Benzyl 2-(Aminomethyl)-4-Hydroxypyrrolidine-1-Carboxylate and Analogs
CAS Name Molecular Formula Substituents Stereochemistry Purity Application Key Distinctions References
1253791-74-0 (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate C₁₃H₁₈N₂O₃ 2-aminomethyl, 4-hydroxy (2S,4S) ≥99% Industrial synthesis High purity; thermal sensitivity
1229421-27-5 (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate* C₁₃H₁₈N₂O₃ 2-aminomethyl, 4-hydroxy (2S,4S) N/A Research Same structure, distinct CAS†
1009335-39-0 (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₃H₁₈N₂O₃ 2-hydroxymethyl, 4-hydroxy (2R,4R) N/A Pharmaceutical Hydroxymethyl replaces aminomethyl
1279200-14-4 (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₃H₁₈N₂O₃ 4-amino, 2-hydroxymethyl (2R,4S) N/A Research Inverted substituent positions
1448706-36-2 Patent-derived thiazole-containing analog‡ C₂₄H₂₉N₃O₃S Complex substituents (2S,4R) N/A Drug discovery Extended pharmacophore; thiazole ring

Notes:

  • †CAS conflicts may arise from database errors or variant salt forms.
  • ‡Example 30 from EP 2024 patent: Includes a 4-(4-methylthiazol-5-yl)benzyl group, enhancing biological targeting .

Impact of Substituents and Stereochemistry

(i) Aminomethyl vs. Hydroxymethyl Groups

In contrast, analogs with hydroxymethyl (e.g., CAS 1009335-39-0) exhibit higher polarity and reduced basicity, favoring solubility in aqueous media .

(ii) Stereochemical Influence

The (2S,4S) configuration of the target compound optimizes its interaction with chiral catalysts in asymmetric hydrogenation. Conversely, the (2R,4R) isomer (CAS 1009335-39-0) may display inverted enantioselectivity, limiting its utility in specific synthetic pathways .

(iii) Patent-Derived Analogs

Complex derivatives like the thiazole-containing compound (CAS 1448706-36-2) demonstrate how the pyrrolidine scaffold can be modified for drug discovery. These analogs integrate aromatic and heterocyclic moieties to enhance binding affinity to biological targets (e.g., kinases) but require multi-step synthesis .

Biological Activity

Introduction

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor, which plays a critical role in cancer therapy by regulating gene expression.

  • Molecular Formula : C13H18N2O3
  • Molar Mass : 250.29 g/mol
  • Density : 1.252 g/cm³ (predicted)
  • Boiling Point : 420.7 °C (predicted)
  • pKa : 14.59 (predicted)
PropertyValue
Molecular FormulaC13H18N2O3
Molar Mass250.29 g/mol
Density1.252 g/cm³
Boiling Point420.7 °C
pKa14.59

Histone Deacetylase Inhibition

Research indicates that compounds similar to (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exhibit significant HDAC inhibitory activity. HDAC inhibitors are important in cancer treatment as they can reactivate silenced genes involved in tumor suppression and promote apoptosis in cancer cells .

A study evaluating the biological activity of related compounds found that certain pyrrolidine derivatives exhibited potent HDAC inhibition, suggesting that (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate may also possess similar properties .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes and receptors within metabolic pathways. The presence of the hydroxyl and aminomethyl groups suggests it could form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of pyrrolidine-based compounds, including (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, and evaluated their biological activity against HDACs. The results demonstrated that modifications in the structure significantly influenced the inhibitory potency against HDAC enzymes .

Case Study 2: In Silico Studies

In silico studies have been conducted to predict the binding affinity of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate to various biological targets. Molecular docking simulations indicated favorable interactions with HDAC active sites, supporting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, a comparative analysis with structurally similar compounds was performed:

Compound NameStructural FeaturesUnique Properties
Benzyl 3,4-dihydroxybutanoateHydroxy groups on a butanoate chainExhibits good histone deacetylase activity
N-benzyl-2-nitromethylene-pyrrolidineContains nitromethylene functionalityPotential for further reduction reactions
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acidDifferent stereochemistryVariations in biological activity due to stereochemistry

The unique stereochemistry of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate may confer distinct biological activities compared to these similar compounds.

Q & A

Q. Key Considerations :

  • Use chiral auxiliaries or asymmetric catalysis to maintain (2S,4S) configuration.
  • Monitor reaction progress via TLC or HPLC to avoid racemization.

How is the stereochemical configuration of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate validated experimentally?

Q. Basic

  • Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases confirms enantiopurity .
  • NMR Spectroscopy : Coupling constants (e.g., JJ-values between H-2 and H-4 protons) distinguish cis (2S,4S) from trans diastereomers .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. Example Data :

MethodKey ObservationsReference
Chiral HPLCRetention time: 8.2 min (99% ee)
1H^1H-NMRJ2,4=5.6HzJ_{2,4} = 5.6 \, \text{Hz} (cis)

What advanced methodologies address conflicting stereochemical data in pyrrolidine derivatives?

Q. Advanced

  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., tert-butyl derivatives in ).
  • Computational Modeling : Density Functional Theory (DFT) predicts coupling constants and optical rotation values for validation .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .

Case Study :
A study on tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate resolved conflicting HPLC/NMR data using DFT calculations to confirm the (2S,4S) configuration .

How do the aminomethyl and hydroxyl groups influence this compound’s utility in drug discovery?

Q. Advanced

  • PROTAC Design : The hydroxyl group serves as a linker for E3 ligase binding, while the aminomethyl group enables conjugation to target protein ligands (e.g., VHL or CRBN recruiters) .
  • Peptidomimetics : The rigid pyrrolidine scaffold mimics proline conformations, enhancing protease resistance in peptide-based therapeutics .

Example Application :
A PROTAC molecule incorporating (2S,4S)-pyrrolidine achieved selective degradation of a kinase target via ternary complex formation .

What analytical challenges arise in characterizing synthetic intermediates of this compound?

Q. Advanced

  • Diastereomer Separation : Reverse-phase HPLC with C18 columns and acidic mobile phases resolves intermediates (e.g., tert-butyl vs. benzyl-protected species) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas but requires collision-induced dissociation (CID) to distinguish regioisomers .
  • Stability Testing : The hydroxyl group’s susceptibility to oxidation necessitates inert atmosphere handling and stability-indicating assays .

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